molecular formula C10H10N4O2 B3208397 methyl 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 1049873-33-7

methyl 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B3208397
CAS No.: 1049873-33-7
M. Wt: 218.21 g/mol
InChI Key: FSDBEVNKQDEPRV-UHFFFAOYSA-N
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Description

Methyl 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a 2-aminophenyl group at the N1 position and a methyl ester at the C4 position. This compound is synthesized via copper(II)-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry, using 2-aminophenyl azide and methyl propiolate as precursors . Its structural elucidation via X-ray crystallography confirms regioselective 1,4-substitution of the triazole ring, critical for its bioactivity .

The compound exhibits broad-spectrum antimicrobial activity against Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and pathogenic bacteria (e.g., Vibrio cholerae), with minimal cytotoxicity toward eukaryotic cells . Its mechanism involves DNA binding and disruption of bacterial membrane integrity .

Properties

IUPAC Name

methyl 1-(2-aminophenyl)triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-16-10(15)8-6-14(13-12-8)9-5-3-2-4-7(9)11/h2-6H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSDBEVNKQDEPRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=N1)C2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049873-33-7
Record name methyl 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with ethyl acetoacetate in the presence of a base, followed by cyclization to form the triazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazole ring to other functional groups.

    Substitution: The amino group on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted triazole derivatives .

Scientific Research Applications

Methyl 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which play a role in cell signaling and proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The biological and physicochemical properties of 1,2,3-triazole derivatives are highly dependent on substituent groups. Below is a comparative analysis of methyl 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylate (Compound A) and key analogs:

Compound Substituent at N1 Substituent at C4 Molecular Weight (g/mol) Key Properties Reference
A 2-aminophenyl Methyl ester 218.21 Antimicrobial (MIC: 2–8 µg/mL)
B 3-Methoxyphenylmethyl Ethyl ester 261.28 No reported bioactivity; used in material science
C 2-Oxo-2-phenylethyl Methyl ester 245.23 Intermediate in regioselective reductions
D 2,6-Difluorobenzyl Methyl ester 255.21 USP-related impurity (pharmaceutical analysis)
E 4-Aminophenyl Methyl ester 218.21 Structural analog; limited bioactivity data
F 3,5-Di-tert-butylphenyl Methyl ester 343.43 Amphiphilic applications (e.g., surfactants)

Solubility and Stability

  • The 2-aminophenyl group in A enhances water solubility compared to hydrophobic analogs like F (3,5-di-tert-butylphenyl) .
  • C and D exhibit stability in organic solvents (e.g., ethanol, hexanes) but decompose under acidic conditions .

Key Research Findings

Structural-Activity Relationship (SAR): The 2-aminophenyl group in A is essential for antimicrobial activity. Replacement with non-polar groups (e.g., F) abolishes bioactivity . Ester hydrolysis of A yields 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid, which retains antimicrobial potency but with reduced solubility .

Comparative Pharmacokinetics :

  • A shows minimal plasma protein binding (<30%), unlike D , which binds extensively (>90%) due to its lipophilic difluorobenzyl group .

Biological Activity

Methyl 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylate (CAS Number: 1049873-33-7) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial applications. This article delves into the synthesis, biological activity, and research findings related to this compound.

Chemical Structure and Properties

  • Molecular Formula : C10H10N4O2
  • Molecular Weight : 218.21 g/mol
  • CAS Number : 1049873-33-7
  • SMILES Notation : COC(=O)c1nc[nH]n1

The compound features a triazole ring, which is known for its diverse biological activities. The presence of the 2-aminophenyl group enhances its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 2-aminophenyl azide with an appropriate alkyne under "click" chemistry conditions. This method is favored for its efficiency and specificity in forming triazole derivatives.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results indicated:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus5 mg/mL
Escherichia coli10 mg/mL
Pseudomonas aeruginosa15 mg/mL
Candida albicans8 mg/mL

These findings suggest that the compound is particularly effective against Staphylococcus aureus, a common pathogen responsible for various infections.

The antimicrobial activity of this compound is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes involved in metabolic processes. The triazole moiety likely interacts with target proteins through hydrogen bonding and hydrophobic interactions.

Case Studies

In a recent study published in MDPI, researchers synthesized a series of triazole derivatives and evaluated their antimicrobial activities. Among these derivatives, this compound exhibited one of the highest inhibition rates against tested pathogens compared to traditional antibiotics like metronidazole .

Another study highlighted its potential as a lead compound for developing new antimicrobial agents due to its low toxicity profile and high efficacy against resistant strains .

Q & A

Q. What are the common synthetic routes for methyl 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylate, and what are their advantages/limitations?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. For example, analogous triazole derivatives (e.g., 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid) are synthesized by reacting 2-aminophenyl azide with a propiolic acid derivative in the presence of copper(II) sulfate and sodium ascorbate . Key advantages include high regioselectivity and mild reaction conditions. Limitations include potential solubility challenges for intermediates (e.g., azides) and the need for purification to remove copper residues, which can interfere with downstream biological assays.

Q. How is the structural characterization of this compound validated?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. For example, methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate was characterized with an R factor of 0.032 and a data-to-parameter ratio of 7.0, confirming bond lengths and angles . Complementary techniques include NMR (¹H/¹³C) for functional group analysis and high-resolution mass spectrometry (HRMS) for molecular weight confirmation.

Q. What are the key physicochemical properties influencing experimental design?

  • Solubility : The methyl ester group enhances lipophilicity compared to carboxylic acid derivatives, but aqueous solubility may still be limited. Co-solvents (e.g., DMSO) or micellar formulations are often required for biological assays .
  • Stability : Triazoles are generally stable under ambient conditions, but photodegradation studies (via HPLC or UV-vis spectroscopy) are recommended for long-term storage protocols.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for triazole derivatives?

Discrepancies in bioactivity (e.g., antimicrobial potency) may arise from variations in substituent positioning or assay conditions. A systematic approach includes:

  • Structure-Activity Relationship (SAR) Studies : Modifying the 2-aminophenyl or carboxylate groups to assess their impact on target binding (e.g., enzyme inhibition assays).
  • Standardized Assay Conditions : Controlling variables like solvent concentration (e.g., ≤1% DMSO) and cell line viability thresholds .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) can predict binding affinities and rationalize experimental discrepancies .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

  • Prodrug Design : Hydrolysis of the methyl ester to a carboxylic acid (e.g., via esterase-mediated conversion) can enhance solubility .
  • Formulation : Nanoencapsulation (e.g., liposomes) improves systemic delivery. For example, analogous triazoles have been encapsulated with polylactic-co-glycolic acid (PLGA) nanoparticles to enhance cellular uptake .
  • Pharmacokinetic Profiling : LC-MS/MS analysis of plasma half-life and tissue distribution in rodent models identifies optimal dosing regimens.

Q. How can crystallographic data inform the design of derivatives with improved properties?

SC-XRD data reveal intermolecular interactions (e.g., hydrogen bonds, π-π stacking) critical for stability and activity. For instance, the planar triazole ring in methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate forms hydrogen bonds with active-site residues in target enzymes . Modifications to the 2-aminophenyl group (e.g., introducing electron-withdrawing substituents) can be guided by these interactions to enhance binding affinity.

Methodological Considerations

Q. What analytical techniques are essential for purity assessment?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure >95% purity.
  • Elemental Analysis : Confirms stoichiometric ratios of C, H, N, and O.
  • Thermogravimetric Analysis (TGA) : Detects residual solvents or decomposition products.

Q. How are computational tools applied to study the compound’s mechanism of action?

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
  • Molecular Dynamics (MD) Simulations : Models interactions with biological targets (e.g., protein-ligand binding stability over 100-ns trajectories).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 2
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methyl 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylate

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